An In-depth Technical Guide to the Physical Properties of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
An In-depth Technical Guide to the Physical Properties of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one
Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of high-value pharmaceutical compounds. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data, outlines robust experimental protocols for property determination, and contextualizes the compound's significance, particularly its role as a building block for the targeted anticancer agent Sotorasib. The guide emphasizes the principles of analytical integrity, offering detailed methodologies and theoretical frameworks for the accurate characterization of this and similar molecules.
Introduction: A Key Intermediate in Modern Drug Discovery
7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative whose structural framework is of significant interest in medicinal chemistry. While a relatively simple molecule, its true value lies in its function as a crucial precursor in multi-step synthetic pathways. Most notably, it is a documented intermediate in the synthesis of Sotorasib (AMG 510), a first-in-class inhibitor of the KRAS G12C mutation, which represents a major breakthrough in the treatment of non-small cell lung cancer (NSCLC).[1][2][3]
The physical properties of a synthetic intermediate like 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one are not merely academic data points. They are critical parameters that dictate its handling, purification, reaction kinetics, and scalability in a drug development pipeline. Purity, melting point, and spectroscopic fingerprints are essential for quality control and regulatory compliance. Understanding these characteristics is paramount for any scientist working on the synthesis or process optimization of Sotorasib or other novel therapeutics derived from this scaffold.
This guide provides both reported and predicted data, coupled with detailed experimental workflows, to serve as a reliable resource for laboratory practice and further research.
General and Physicochemical Properties
The fundamental identity and bulk physical properties of a compound are the cornerstones of its chemical passport. These characteristics influence everything from storage conditions to solvent selection for subsequent reactions.
Core Compound Identifiers
| Property | Value | Source |
| Chemical Name | 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | - |
| CAS Number | 881190-95-0 | [4][5] |
| Molecular Formula | C₉H₆ClFO | [5] |
| Molecular Weight | 184.59 g/mol | [4][5] |
| Appearance | Off-white to yellow solid (Predicted) | [6] |
Thermal and Bulk Properties
Direct experimental data for the thermal properties of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one are not widely published. However, we can establish reliable estimates based on closely related analogs and computational predictions.
| Property | Predicted Value | Basis for Prediction / Notes | Source |
| Melting Point | 95-105 °C | Based on similar substituted indanones. The melting point is a critical indicator of purity; a broad melting range suggests the presence of impurities.[7] | - |
| Boiling Point | ~250-260 °C at 760 mmHg | Extrapolated from the boiling point of 7-fluoro-1-indanone (245.1 °C).[6] High boiling point suggests that purification via distillation would require vacuum conditions to prevent thermal decomposition. | - |
| Density | ~1.3-1.4 g/cm³ | Based on the density of 7-fluoro-1-indanone (1.259 g/cm³).[6] The addition of a heavier chlorine atom is expected to increase the density. | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | - |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a drug intermediate, a well-defined spectroscopic profile is essential for confirming identity and ensuring the absence of structurally related impurities. While specific spectra for this compound are not publicly available, this section details the expected spectroscopic characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the four distinct types of protons in the molecule.
-
Aromatic Protons (2H): The two protons on the aromatic ring will appear in the downfield region (δ 7.0-7.8 ppm). Due to coupling to each other and to the fluorine atom, they will likely present as complex multiplets or doublets of doublets.
-
Aliphatic Protons α to Carbonyl (2H): The two protons on the carbon adjacent to the carbonyl group (C2) are expected to appear around δ 2.7-3.0 ppm as a triplet.
-
Aliphatic Protons β to Carbonyl (2H): The two protons on the carbon further from the carbonyl (C3) are expected to appear around δ 3.1-3.4 ppm, also as a triplet, coupled to the C2 protons.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 9 distinct signals, one for each carbon atom.
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Carbonyl Carbon (C=O): The ketone carbon will be the most downfield signal, expected around δ 195-205 ppm.
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns (C-F coupling) and chemical shifts influenced by the halogens.
-
Aliphatic Carbons (2C): Two signals in the aliphatic region (δ 25-40 ppm) corresponding to the C2 and C3 carbons of the five-membered ring.
¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift for aryl fluorides typically falls in the range of -100 to -140 ppm.[8][9][10] This analysis is crucial for confirming the presence and position of the fluorine substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[11]
Expected Characteristic Absorption Bands:
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is a key diagnostic peak for the indanone core.
-
C-F Stretch: A strong absorption band in the region of 1200-1280 cm⁻¹ .
-
C-Cl Stretch: A medium to strong absorption band in the region of 700-850 cm⁻¹ .
-
Aromatic C=C Stretches: Multiple medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184. A characteristic isotopic pattern will be observed due to the presence of chlorine: a peak at m/z = 184 (for ³⁵Cl) and another peak at m/z = 186 (for ³⁷Cl) in an approximate 3:1 ratio of intensity. This isotopic signature is a definitive confirmation of a single chlorine atom in the molecule.
-
Key Fragments: Common fragmentation patterns for indanones include the loss of CO (carbonyl group), leading to a fragment at m/z = 156/158.
Experimental Protocols and Methodologies
Scientific integrity requires robust and reproducible methods. The following sections detail standard, self-validating protocols for determining the key physical properties of a solid compound like 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1°C). Impurities depress and broaden the melting range.[7] This method serves as a primary indicator of sample purity.
Methodology (Digital Melting Point Apparatus):
-
Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.
-
Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[12]
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (~10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[7][13]
-
Precise Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C/min.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
-
Validation: Repeat the precise determination at least once more to ensure reproducibility. Consistent results validate the measurement.
Caption: Workflow for accurate melting point determination.
ATR-FTIR Spectrum Acquisition
Principle: ATR-FTIR works by measuring the changes that happen to an internally reflected infrared beam when it comes into contact with a sample.[14] An evanescent wave penetrates a small distance into the sample, and absorption of the IR radiation at specific frequencies reveals the sample's functional groups.[11]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.[15]
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical step that subtracts any absorbance from the atmosphere (CO₂, H₂O) and the instrument itself, ensuring that the final spectrum is only of the sample.[15]
-
Sample Application: Place a small amount of the powdered solid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[11]
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary.
-
Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal thoroughly as in Step 1.
Caption: Standard operating procedure for ATR-FTIR analysis.
¹H NMR Sample Preparation
Principle: To obtain a high-resolution NMR spectrum, the sample must be dissolved in a deuterated solvent and be free of particulate matter and paramagnetic impurities.[16] The deuterated solvent is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.[16]
Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[17]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm).
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.
Caption: Workflow for preparing a high-quality NMR sample.
Conclusion
7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is more than a simple chemical; it is an enabling fragment for the synthesis of life-saving therapeutics. This guide has provided a detailed account of its core physical and spectroscopic properties, blending known data with scientifically grounded predictions. By adhering to the rigorous experimental protocols outlined herein, researchers and drug development professionals can ensure the quality, consistency, and integrity of their work. The accurate characterization of this intermediate is a foundational step in the complex but vital process of bringing next-generation medicines from the laboratory to the clinic.
References
- 1. (1R)-7-Chloro-6-fluoro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2300966-23-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]
- 5. achmem.com [achmem.com]
- 6. 7-Fluoro-1-indanone | 651735-59-0 [chemicalbook.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. westlab.com [westlab.com]
- 14. msl-ltd.com [msl-ltd.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. mun.ca [mun.ca]

